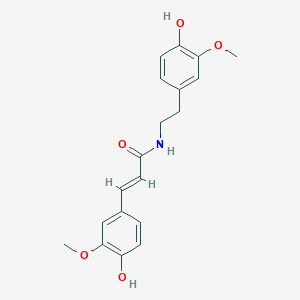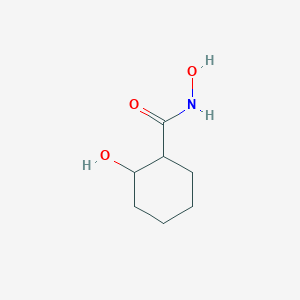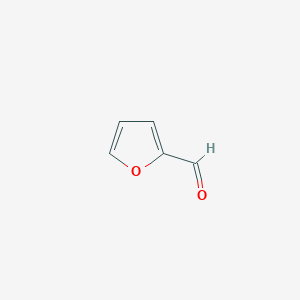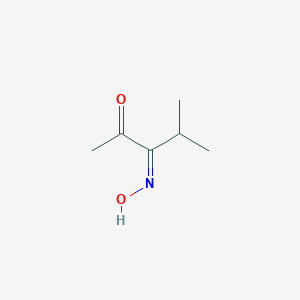
4-Methyl-2,3-pentanedione 3-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3-pentanedione 3-oxime (MPON) is a chemical compound that has been used in scientific research for many years. It is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in biochemistry and molecular biology. In
Applications De Recherche Scientifique
4-Methyl-2,3-pentanedione 3-oxime has been used in a variety of scientific research applications. One of the most common uses of 4-Methyl-2,3-pentanedione 3-oxime is as a reagent in organic synthesis. It can be used to selectively protect carbonyl groups in organic compounds, which can be useful in the synthesis of complex molecules. 4-Methyl-2,3-pentanedione 3-oxime has also been used as a ligand in coordination chemistry, where it can form stable complexes with metal ions. Additionally, 4-Methyl-2,3-pentanedione 3-oxime has been used as a tool in biochemistry and molecular biology, where it can be used to selectively inhibit enzymes and study their function.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,3-pentanedione 3-oxime is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species such as carbonyl groups. This reaction can lead to the formation of stable adducts, which can be useful in a variety of applications.
Effets Biochimiques Et Physiologiques
4-Methyl-2,3-pentanedione 3-oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on the nervous system. 4-Methyl-2,3-pentanedione 3-oxime has also been shown to have antioxidant properties, which can be useful in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-2,3-pentanedione 3-oxime in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to biochemistry and molecular biology. Additionally, 4-Methyl-2,3-pentanedione 3-oxime is relatively easy to synthesize and purify, making it accessible to many labs around the world. However, there are also some limitations to using 4-Methyl-2,3-pentanedione 3-oxime. For example, it can be toxic in high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research involving 4-Methyl-2,3-pentanedione 3-oxime. One area of research that is currently being explored is the use of 4-Methyl-2,3-pentanedione 3-oxime as a tool for studying enzyme function. By selectively inhibiting enzymes, researchers can gain a better understanding of their function and potential therapeutic targets. Additionally, 4-Methyl-2,3-pentanedione 3-oxime has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments.
Conclusion
In conclusion, 4-Methyl-2,3-pentanedione 3-oxime is a versatile compound that has been used in a variety of scientific research applications. Its synthesis method is reliable, and its mechanism of action is believed to involve nucleophilic reactions with electrophilic species. 4-Methyl-2,3-pentanedione 3-oxime has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many future directions for research involving 4-Methyl-2,3-pentanedione 3-oxime, and its versatility makes it an important tool for researchers in a variety of fields.
Méthodes De Synthèse
4-Methyl-2,3-pentanedione 3-oxime can be synthesized through a multistep process involving the reaction of 4-methyl-2,3-pentanedione with hydroxylamine hydrochloride. The product is then purified through recrystallization to obtain pure 4-Methyl-2,3-pentanedione 3-oxime. This method has been used successfully in many labs around the world and is considered a reliable way to obtain 4-Methyl-2,3-pentanedione 3-oxime.
Propriétés
Numéro CAS |
121436-02-0 |
|---|---|
Nom du produit |
4-Methyl-2,3-pentanedione 3-oxime |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3Z)-3-hydroxyimino-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(2)6(7-9)5(3)8/h4,9H,1-3H3/b7-6- |
Clé InChI |
KKWRXTVMYYRSMZ-SREVYHEPSA-N |
SMILES isomérique |
CC(C)/C(=N/O)/C(=O)C |
SMILES |
CC(C)C(=NO)C(=O)C |
SMILES canonique |
CC(C)C(=NO)C(=O)C |
Synonymes |
2,3-Pentanedione, 4-methyl-, 3-oxime, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



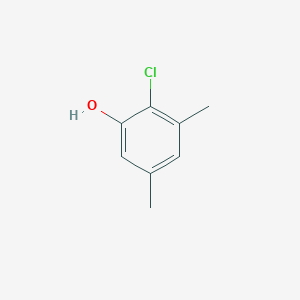
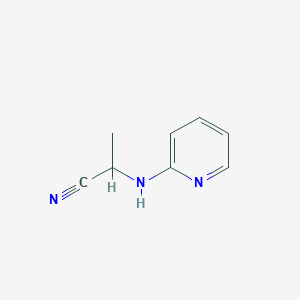
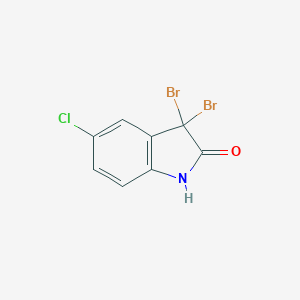
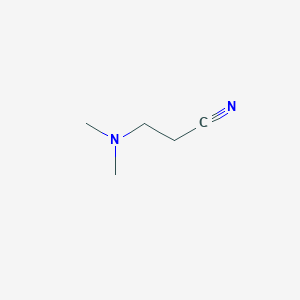
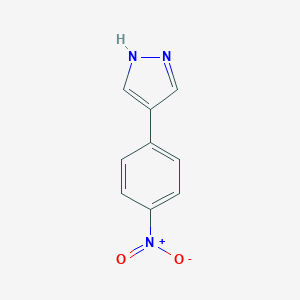
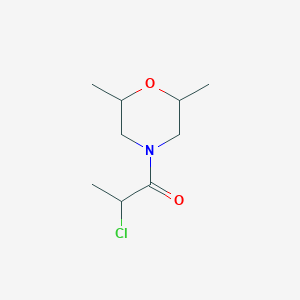
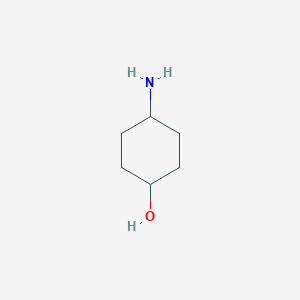
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
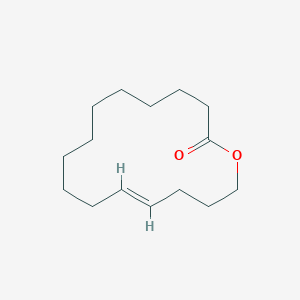
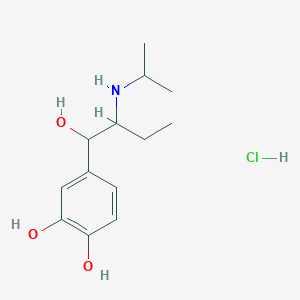
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
